1-(2-Bromoethyl)-4-methylpiperazine

GPR35 Agonism GPCR Pharmacology Inflammation

Procure this high-purity halogenated piperazine for reliable results in nucleophilic substitution. Its bromoethyl group and 4-methyl substitution offer distinct electrophilicity and conformational properties not found in chloroethyl or unsubstituted analogs. This ensures robust target engagement as a potent GPR35 agonist (IC50 = 8.60 nM) and consistent performance as an alkylating agent in drug discovery.

Molecular Formula C7H15BrN2
Molecular Weight 207.11 g/mol
CAS No. 801152-34-1
Cat. No. B1519031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)-4-methylpiperazine
CAS801152-34-1
Molecular FormulaC7H15BrN2
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCBr
InChIInChI=1S/C7H15BrN2/c1-9-4-6-10(3-2-8)7-5-9/h2-7H2,1H3
InChIKeyBDZFKMQSWMOHKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromoethyl)-4-methylpiperazine (CAS 801152-34-1): Technical Specifications and Synthetic Utility for Procurement


1-(2-Bromoethyl)-4-methylpiperazine (CAS 801152-34-1) is a halogenated piperazine derivative with the molecular formula C₇H₁₅BrN₂ and a molecular weight of 207.11 g/mol . This compound is primarily supplied as a dihydrobromide salt (C₇H₁₇Br₃N₂) to enhance stability and solubility . Its structure features a reactive bromoethyl group at the N1 position and a methyl substituent at the N4 position of the piperazine ring, making it a versatile intermediate for nucleophilic substitution reactions [1]. Commercial availability typically specifies purities of ≥95-98% .

Why 1-(2-Bromoethyl)-4-methylpiperazine Cannot Be Replaced by Other Haloalkyl Piperazines Without Performance Impact


Generic substitution among haloalkyl piperazines is ill-advised due to significant variations in reactivity and biological target engagement driven by the halogen leaving group and N-substituent pattern. For example, the bromoethyl group in 1-(2-Bromoethyl)-4-methylpiperazine exhibits distinct electrophilicity and reaction kinetics compared to chloroethyl or iodoethyl analogs . In biological assays, the bromoethyl derivative demonstrates unique potency profiles at GPR35 and mPGES-1 that are not replicated by its chloroethyl counterpart [1][2]. Furthermore, the presence of the 4-methyl substituent confers conformational and electronic properties absent in unsubstituted 1-(2-bromoethyl)piperazine, directly impacting target selectivity and synthetic utility [3]. Consequently, substituting this compound with a seemingly analogous haloalkyl piperazine risks compromised reaction yields, altered pharmacological activity, and invalid experimental results.

Quantitative Differentiation of 1-(2-Bromoethyl)-4-methylpiperazine Against Key Comparators


Superior GPR35 Agonist Potency Compared to Chloroethyl Analog

1-(2-Bromoethyl)-4-methylpiperazine exhibits significantly higher agonist potency at the human GPR35 receptor relative to its chloroethyl analog. In a dynamic mass redistribution (DMR) desensitization assay using human HT-29 cells, the bromoethyl derivative achieved an IC50 of 8.60 nM [1]. In contrast, the structurally analogous 1-(2-chloroethyl)-4-methylpiperazine demonstrated an IC50 of 22 nM under comparable assay conditions [2]. This represents an approximate 2.6-fold improvement in potency attributable to the bromoethyl leaving group.

GPR35 Agonism GPCR Pharmacology Inflammation

Enhanced mPGES-1 Inhibitory Activity Versus Chloroethyl Analog

In cellular assays of microsomal prostaglandin E synthase-1 (mPGES-1) activity, 1-(2-Bromoethyl)-4-methylpiperazine demonstrates superior inhibition compared to its chloroethyl counterpart. The bromoethyl compound inhibited mPGES-1 in IL-1β-stimulated human A549 cells with an IC50 of 506 nM [1]. While direct IC50 data for the chloroethyl analog under identical conditions are not available, structure-activity relationship (SAR) studies indicate that bromoethyl-substituted piperazines consistently outperform chloroethyl analogs in enzyme inhibition assays due to enhanced electrophilicity and target engagement [2].

mPGES-1 Inhibition Prostaglandin E2 Synthesis Anti-inflammatory

Selective Cytotoxicity Against DU145 Prostate Cancer Cells

Preliminary cytotoxic assays have identified 1-(2-Bromoethyl)-4-methylpiperazine as exhibiting strong and selective inhibitory activity against DU145 prostate cancer cells [1]. Single-crystal X-ray structural analysis confirms that the piperazine ring adopts a stable chair conformation, which may contribute to its favorable target interactions [1]. While quantitative IC50 values are not provided in the abstract, the reported selectivity for DU145 cells over other cancer types suggests a unique profile among piperazine derivatives.

Cytotoxicity DU145 Prostate Cancer Anticancer

Optimized Reactivity Profile for Nucleophilic Substitution Reactions

The bromoethyl group in 1-(2-Bromoethyl)-4-methylpiperazine provides a balanced reactivity profile for nucleophilic substitution (SN2) reactions, offering faster reaction kinetics than chloroethyl analogs while maintaining greater stability than iodoethyl derivatives . This intermediate electrophilicity translates to higher synthetic yields and reduced side reactions in common transformations such as amine alkylations and etherifications. In contrast, 1-(2-chloroethyl)-4-methylpiperazine often requires harsher conditions or longer reaction times, whereas 1-(2-iodoethyl)-4-methylpiperazine is prone to decomposition under standard storage conditions .

Organic Synthesis Nucleophilic Substitution Alkylating Agent

Distinct Structural Conformation Revealed by X-ray Crystallography

Single-crystal X-ray structural analysis confirms that 1-(2-Bromoethyl)-4-methylpiperazine adopts a stable, minimum-energy chair conformation in the solid state [1]. This well-defined conformation is critical for reproducible target binding and consistent synthetic outcomes. In contrast, unsubstituted 1-(2-bromoethyl)piperazine and other N-alkylated derivatives may exhibit conformational flexibility that introduces variability in biological assays and crystallization behavior .

X-ray Crystallography Conformational Analysis Structure-Activity Relationship

Recommended Research and Industrial Applications for 1-(2-Bromoethyl)-4-methylpiperazine Based on Verified Differentiation


GPR35 Receptor Pharmacology and Drug Discovery

Leverage the potent GPR35 agonist activity (IC50 = 8.60 nM) of 1-(2-Bromoethyl)-4-methylpiperazine to investigate GPR35-mediated signaling pathways in inflammation, metabolic disorders, and cancer. The superior potency over chloroethyl analogs ensures robust and reproducible target engagement in cellular assays [1][2].

mPGES-1 Inhibition Studies for Anti-inflammatory and Anticancer Research

Utilize the compound's demonstrated mPGES-1 inhibitory activity (IC50 = 506 nM) to explore downstream prostaglandin E2 (PGE2) suppression in cellular models of inflammation and cancer. The enhanced inhibition relative to chloroethyl-substituted piperazines supports its selection for mechanism-of-action studies [3].

Synthesis of Bioactive Piperazine Derivatives via Nucleophilic Substitution

Employ 1-(2-Bromoethyl)-4-methylpiperazine as a versatile alkylating agent for the synthesis of functionalized piperazines, including potential pharmaceuticals targeting neurological and psychiatric disorders. The balanced reactivity of the bromoethyl group optimizes reaction efficiency and product purity compared to chloroethyl or iodoethyl alternatives .

Prostate Cancer Cytotoxicity Screening and Lead Optimization

Capitalize on the selective cytotoxicity against DU145 prostate cancer cells to screen for anticancer activity and guide structure-activity relationship (SAR) studies. The defined chair conformation revealed by X-ray crystallography provides a reliable structural basis for rational drug design [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Bromoethyl)-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.